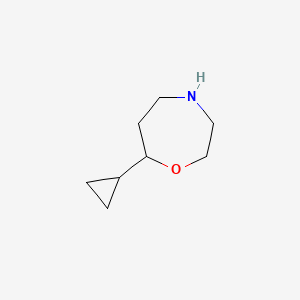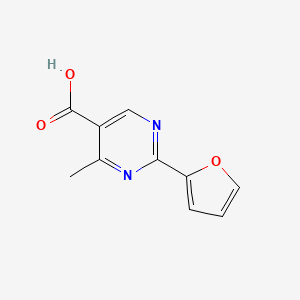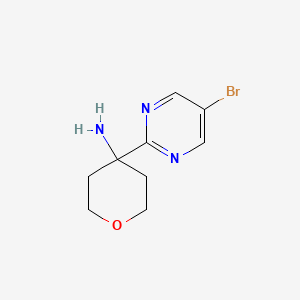![molecular formula C9H13NO2 B13155572 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group
Preparation Methods
The synthesis of 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a methoxy-substituted cyclohexanone with a nitrile source in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the formation of the spirocyclic structure .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[2.5]octane-2-carbonitrile: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
2-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane-2-carbonitrile: Contains an additional phenyl group, which can influence its biological activity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-methoxy-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO2/c1-11-7-4-2-3-5-9(7)8(6-10)12-9/h7-8H,2-5H2,1H3 |
InChI Key |
XBMOKWAEMCVXKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC12C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)




![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)








